2,4,6-Trifluorophenacyl bromide
Overview
Description
2,4,6-Trifluorophenacyl bromide is a useful research compound. Its molecular formula is C8H4BrF3O and its molecular weight is 253.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analytical Chemistry Applications
2,4,6-Trifluorophenacyl bromide has been explored for its applications in analytical chemistry, particularly in the derivatization of carboxylic acids for detection by high-performance liquid chromatography (HPLC). This chemical is utilized for the preparation of carboxylic acid 4'-bromophenacyl ester derivatives, facilitating spectrophotometric detection in HPLC. The reagent is effective in reacting with carboxylate N,N-diisopropylethylammonium salts in acetonitrile, leading to complete reactions in a short duration. This method is applicable to a wide range of carboxylic acids, including mono-, di-, tricarboxylic, and even sterically hindered acids, highlighting its versatility and efficiency in analytical procedures (Ingalls et al., 1984).
Organic Synthesis
In organic synthesis, this compound finds application in the preparation of trifluoromethylated compounds. A study describes the preparation of 10-trifluoromethyl analogues of artemether and artesunate, where the substitution reaction involving this compound plays a crucial role. The reaction showcases the compound's utility in generating trifluoromethylated analogues of significant antimalarials, emphasizing the role of certain solvents and conditions in achieving high yields and selectivity (Magueur et al., 2003).
Environmental Science
Although not directly related to this compound, studies on related brominated compounds highlight the importance of understanding brominated chemicals in environmental contexts. For instance, the environmental concentrations and toxicology of 2,4,6-tribromophenol are studied to understand its presence in the environment and potential impacts. Such studies are crucial for assessing the environmental behavior and toxicity of brominated compounds, including those related to this compound (Koch & Sures, 2018).
Properties
IUPAC Name |
2-bromo-1-(2,4,6-trifluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUDUMSINCWZFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)CBr)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382491 | |
Record name | 2,4,6-Trifluorophenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
746630-36-4 | |
Record name | 2,4,6-Trifluorophenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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